REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][CH:9]([C:15]([CH3:17])=O)[C:10](OCC)=[O:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:18][C:19]([NH2:21])=[S:20].[O-]CC.[Na+].[Na]>C(O)C>[C:1]1([CH2:7][CH2:8][C:9]2[C:10](=[O:11])[NH:18][C:19](=[S:20])[NH:21][C:15]=2[CH3:17])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3,^1:25|
|
Name
|
|
Quantity
|
23.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCC(C(=O)OCC)C(=O)C
|
Name
|
|
Quantity
|
10.65 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 51/2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The solid residue was dissolved in water
|
Type
|
ADDITION
|
Details
|
acetic acid was added to pH 4
|
Type
|
FILTRATION
|
Details
|
The white precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallised from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCC=1C(NC(NC1C)=S)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |